molecular formula C7H12O5S2 B1339689 1,3-Bis(vinylsulfonyl)propan-2-ol CAS No. 67006-32-0

1,3-Bis(vinylsulfonyl)propan-2-ol

Cat. No. B1339689
CAS RN: 67006-32-0
M. Wt: 240.3 g/mol
InChI Key: SOBDFTUDYRPGJY-UHFFFAOYSA-N
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Description

The compound 1,3-Bis(vinylsulfonyl)propan-2-ol is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various sulfur-nitrogen compounds, vinyl cyclopropanes, and bis(vinylsulfonyl) derivatives, which can provide insights into the chemistry of similar vinylsulfonyl-containing compounds .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds containing vinylsulfonyl groups is characterized by the presence of the sulfonyl functional group attached to a vinyl group. This structure can influence the reactivity and stability of the compound. For example, the crystal and molecular structures of various sulfur-nitrogen compounds show extensive electron delocalization, which affects bond lengths such as S-N and S-O . This information could be extrapolated to understand the molecular structure of 1,3-Bis(vinylsulfonyl)propan-2-ol.

Chemical Reactions Analysis

Chemical reactions involving vinylsulfonyl groups are diverse. The addition of nucleophilic reagents containing a mercapto group to bis(vinylsulfonyl)benzene derivatives results in the formation of various substituted products . This demonstrates the reactivity of vinylsulfonyl groups towards nucleophiles, which is a crucial aspect of their chemical behavior.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1,3-Bis(vinylsulfonyl)propan-2-ol are not directly reported, the properties of related compounds can provide some insights. The presence of sulfonyl and vinyl groups is likely to influence the compound's solubility, boiling point, and stability. The reactivity of the vinylsulfonyl group with nucleophiles, as seen in the reactions with mercapto reagents, suggests that 1,3-Bis(vinylsulfonyl)propan-2-ol may also exhibit similar reactivity patterns .

Scientific Research Applications

  • Electroactive Macrocycles Synthesis 1,3-divinyl-1,3-dimethyl-1,3-diferrocenyldisiloxane, a compound related to 1,3-Bis(vinylsulfonyl)propan-2-ol, has been utilized in thiol–ene radical reactions. This has led to the development of novel redox-active oxathiacrown macrocycles and linear oligo-carbosiloxanes with potential applications in various fields, including material science and organic chemistry (Bruña et al., 2015).

  • Organic Synthesis and Bioconjugate Formation Vinyl sulfone derivatives, like 1,3-Bis(vinylsulfonyl)propan-2-ol, have shown promising applications in organic synthesis and bioconjugate formation. Their reactivity in Michael, radical, and cycloaddition reactions have been systematically assessed, demonstrating their potential in various organic transformations (Rodrigo et al., 2016).

  • Antifungal Compound Synthesis Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, closely related to 1,3-Bis(vinylsulfonyl)propan-2-ol, have been synthesized for their antifungal properties. These compounds have shown high activity against Candida strains, indicating their potential in developing new antifungal treatments (Zambrano-Huerta et al., 2019).

  • Polymer Science In the field of polymer science, 1,3-Bis(vinylsulfonyl)propan-2-ol-related compounds have been used to synthesize water-soluble poly(p-phenylene vinylene) derivatives. These have applications in optoelectronic devices and can be processed from environmentally friendly solvent systems (Vandenbergh et al., 2011).

  • Cross-Electrophile Coupling in Organic Chemistry The compound has been utilized in the synthesis of highly substituted 1,3-dienes via cross-electrophile coupling, a process catalyzed by nickel and palladium. This method allows access to complex dienes that are otherwise difficult to synthesize (Olivares & Weix, 2018).

  • Solvation Environment Characterization 1,3-Bis(vinylsulfonyl)propan-2-ol and its derivatives have been used as probes in the characterization of solvation environments. This includes studies in different pH conditions, providing insights into the microviscosity and polarity of solvation sites (Pandey et al., 2003).

properties

IUPAC Name

1,3-bis(ethenylsulfonyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBDFTUDYRPGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294422
Record name 1,3-Bis(ethenylsulfonyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(vinylsulfonyl)propan-2-ol

CAS RN

67006-32-0
Record name 1,3-Bis(ethenylsulfonyl)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67006-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(ethenylsulfonyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(ethenylsulfonyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Huang, W Zhu, Y Wu, J Chen, J Yu, B Jiang… - Chemical …, 2019 - pubs.rsc.org
Chemical cross-linking mass spectrometry (XL-MS) is a powerful technology for obtaining protein structural information and studying protein–protein interactions. We report phospho-…
Number of citations: 20 pubs.rsc.org

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